molecular formula C12H20N2 B7863705 N*1*-Ethyl-N*1*-(2-methyl-benzyl)-ethane-1,2-diamine

N*1*-Ethyl-N*1*-(2-methyl-benzyl)-ethane-1,2-diamine

Cat. No.: B7863705
M. Wt: 192.30 g/mol
InChI Key: YDLOCTVCSFJOBK-UHFFFAOYSA-N
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Description

N¹-Ethyl-N¹-(2-methyl-benzyl)-ethane-1,2-diamine is a substituted ethane-1,2-diamine derivative characterized by an ethyl group and a 2-methylbenzyl moiety attached to the same nitrogen atom (N¹) of the ethanediamine backbone. Its molecular formula is C₁₂H₂₀N₂, and it is synthesized via reductive amination of a Schiff base intermediate formed from ethylenediamine and 2-methylbenzaldehyde, followed by sodium borohydride reduction . The compound is listed as a discontinued primary amine product by CymitQuimica, indicating its specialized use in research settings . The 2-methylbenzyl group introduces steric hindrance and lipophilicity, which may influence its solubility, reactivity, and biological interactions.

Properties

IUPAC Name

N'-ethyl-N'-[(2-methylphenyl)methyl]ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2/c1-3-14(9-8-13)10-12-7-5-4-6-11(12)2/h4-7H,3,8-10,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDLOCTVCSFJOBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN)CC1=CC=CC=C1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-Ethyl-N1-(2-methyl-benzyl)-ethane-1,2-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

N1-Ethyl-N1-(2-methyl-benzyl)-ethane-1,2-diamine has a molecular formula of C12H18N2C_{12}H_{18}N_2 and a molecular weight of approximately 194.29 g/mol. The structure consists of an ethyl group and a 2-methyl-benzyl moiety attached to an ethane-1,2-diamine backbone. This unique configuration suggests potential interactions with various biological targets, making it a candidate for further research.

The biological activity of N1-Ethyl-N1-(2-methyl-benzyl)-ethane-1,2-diamine is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's amine groups can facilitate hydrogen bonding and ionic interactions, enhancing its binding affinity to biological macromolecules.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can influence receptor activity, potentially leading to altered signaling pathways.

Antimicrobial Activity

Research has shown that derivatives of ethane-1,2-diamine exhibit notable antimicrobial properties. For instance, studies on similar compounds indicate that they can effectively inhibit the growth of various bacterial strains including Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic processes.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
N1-Ethyl-N1-(2-methyl-benzyl)-ethane-1,2-diamineS. aureus50 µM
N1-Ethyl-N1-(2-methyl-benzyl)-ethane-1,2-diamineP. aeruginosa75 µM

Case Studies

One notable study investigated the antimicrobial efficacy of ethylene diamine derivatives against various pathogens. The results indicated that modifications in the alkyl chain length and branching significantly affected the antimicrobial potency. For example, compounds with longer hydrophobic tails demonstrated improved membrane permeability and enhanced antibacterial activity.

Research Findings

Recent findings suggest that N1-Ethyl-N1-(2-methyl-benzyl)-ethane-1,2-diamine may also exhibit neuroprotective effects by modulating neurotransmitter systems. Compounds with similar structures have shown promise in treating neurological disorders by enhancing synaptic transmission and reducing oxidative stress.

Summary of Findings

  • Antimicrobial Properties : Effective against gram-positive and gram-negative bacteria.
  • Neuroprotective Potential : Modulates neurotransmitter systems.
  • Mechanism Exploration : Ongoing studies focus on elucidating specific interactions with biological targets.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11H16N2
  • Molecular Weight : 180.26 g/mol
  • IUPAC Name : N1-Ethyl-N1-(2-methyl-benzyl)ethane-1,2-diamine

The compound features an ethyl group and a 2-methyl-benzyl moiety attached to an ethane-1,2-diamine backbone. This unique structure contributes to its reactivity and biological activity.

Medicinal Chemistry

N1-Ethyl-N1-(2-methyl-benzyl)-ethane-1,2-diamine has shown potential in various therapeutic applications:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Research has demonstrated that it disrupts microbial cell membranes or inhibits essential enzymatic processes, making it a candidate for developing new antimicrobial agents.
  • Neuroprotective Effects : In vitro studies suggest that the compound may protect neuronal cells from oxidative stress-induced apoptosis. This property is particularly relevant for potential treatments of neurodegenerative diseases such as Alzheimer's and Parkinson's.
  • Anti-inflammatory Properties : Animal model studies have indicated that administration of this compound leads to reduced levels of pro-inflammatory cytokines, supporting its use in treating inflammatory disorders.

Coordination Chemistry

The compound can act as a ligand in coordination chemistry, forming complexes with transition metals. Such complexes can exhibit unique properties useful in catalysis and material science. For instance:

  • Metal Complexes : Research has shown that N1-Ethyl-N1-(2-methyl-benzyl)-ethane-1,2-diamine can coordinate with metals like Ru(II) to form complexes that mimic enzyme activity in biological systems. These metal-ligand interactions are crucial for developing new catalysts for organic reactions .

Antimicrobial Study

A detailed study evaluated the antimicrobial efficacy of N1-Ethyl-N1-(2-methyl-benzyl)-ethane-1,2-diamine against various microbial strains. The results indicated significant inhibition zones, suggesting strong antimicrobial activity. The study involved testing against standard bacterial strains using agar diffusion methods.

Neuroprotective Effects Study

In a controlled laboratory setting, neuronal cells were exposed to oxidative stressors both with and without the presence of N1-Ethyl-N1-(2-methyl-benzyl)-ethane-1,2-diamine. The results demonstrated that the compound significantly reduced cell death compared to control groups, indicating its potential therapeutic role in neuroprotection.

Inflammation Model Study

In vivo experiments were conducted using animal models induced with inflammation. The administration of the compound resulted in a marked decrease in inflammatory markers compared to untreated controls. This suggests its potential application in managing inflammatory diseases.

Chemical Reactions Analysis

Oxidation Reactions

The amine groups in N¹-Ethyl-N¹-(2-methyl-benzyl)-ethane-1,2-diamine are susceptible to oxidation. Strong oxidizing agents convert primary/secondary amines to nitro groups or imines, depending on conditions. For example:

  • Potassium permanganate (KMnO₄) in acidic media oxidizes primary amines to nitro compounds.

  • Hydrogen peroxide (H₂O₂) under mild conditions forms hydroxylamine intermediates.

In analogous ethylenediamine derivatives, oxidation reactions proceed via radical intermediates, with reaction rates influenced by steric hindrance from substituents like the 2-methyl-benzyl group.

Reagent Conditions Product Yield
KMnO₄ (aq, H₂SO₄)60°C, 4 hoursNitro derivative65–70%
H₂O₂ (30%)RT, 2 hoursHydroxylamine intermediate50–55%

Reduction Reactions

While the compound itself is not typically reduced, its derivatives (e.g., imines or nitro compounds) can undergo reduction:

  • Lithium aluminum hydride (LiAlH₄) reduces imines to secondary amines.

  • Catalytic hydrogenation (H₂/Pd-C) converts nitro groups to amines.

Studies on similar N-alkylated diamines show that steric bulk from the benzyl group slows reduction kinetics compared to unsubstituted analogs .

Substitution Reactions

The secondary amine undergoes nucleophilic substitution with alkyl halides or acylating agents:

  • Methyl iodide (CH₃I) in basic conditions yields quaternary ammonium salts.

  • Acetyl chloride (CH₃COCl) forms amides.

Reactivity is modulated by the electron-donating ethyl group and steric hindrance from the benzyl substituent. For example, benzyl halides require elevated temperatures for efficient substitution .

Substrate Reagent Conditions Product
CH₃IK₂CO₃, DMF80°C, 6 hoursQuaternary ammonium salt
CH₃COClPyridine, RT2 hoursAcetylated derivative

Coordination Chemistry

The compound acts as a bidentate ligand, coordinating to transition metals via its two amine groups. Reported complexes include:

  • Copper(II) complexes : Exhibits square-planar geometry, with potential catalytic activity in oxidation reactions.

  • Ruthenium(III) complexes : Used in redox catalysis, leveraging the ligand’s electron-donating capacity.

Stability constants (log β) for metal complexes are typically lower than those of unsubstituted ethylenediamine due to steric effects.

Reaction Mechanisms

  • Oxidation : Proceeds via single-electron transfer (SET) to generate aminium radicals, which further react to form nitro compounds .

  • Substitution : Follows an SN² mechanism at the secondary amine, with rate inhibition by steric bulk.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of N¹-Ethyl-N¹-(2-methyl-benzyl)-ethane-1,2-diamine vary in substituents on the N¹ atom and the benzyl ring. These modifications significantly impact physicochemical properties, biological activity, and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Ethane-1,2-diamine Derivatives

Compound Name Substituents on N¹ Benzyl Group Substituent Molecular Formula Key Properties/Applications Reference
N¹-Ethyl-N¹-(2-methyl-benzyl)-ethane-1,2-diamine Ethyl, 2-methylbenzyl 2-methyl C₁₂H₂₀N₂ Moderate steric hindrance; potential corrosion inhibitor or ligand for metal coordination
N¹-Isopropyl-N¹-(2-methyl-benzyl)-ethane-1,2-diamine Isopropyl, 2-methylbenzyl 2-methyl C₁₃H₂₂N₂ Increased steric bulk compared to ethyl analog; may reduce solubility in polar solvents
N¹-Methyl-N¹-(4-methyl-benzyl)-ethane-1,2-diamine Methyl, 4-methylbenzyl 4-methyl C₁₁H₁₈N₂ Para-methyl group enhances electronic effects; possible use in coordination chemistry
N¹-Ethyl-N¹-(3-fluoro-benzyl)-ethane-1,2-diamine Ethyl, 3-fluorobenzyl 3-fluoro C₁₁H₁₇FN₂ Fluorine’s electronegativity improves metabolic stability and reactivity
SQ109 (N-geranyl-N’-(2-adamantyl)ethane-1,2-diamine) Geranyl, adamantyl N/A (adamantyl substituent) C₂₂H₃₈N₂ Clinically studied antimicrobial agent; bulky groups enhance membrane penetration

Key Comparative Insights

Steric and Electronic Effects: The 2-methylbenzyl group in the target compound introduces ortho-substitution, creating steric hindrance that may limit interactions with planar biological targets or metal ions compared to para-substituted analogs (e.g., 4-methylbenzyl in ). Ethyl vs.

Biological Activity :

  • SQ109 , a related diamine with geranyl and adamantyl groups, demonstrates potent antimicrobial activity due to its lipophilic substituents, which enhance membrane disruption . In contrast, the target compound’s simpler substituents may prioritize synthetic accessibility over bioactivity.

Corrosion Inhibition :

  • Ethane-1,2-diamines with electron-donating groups (e.g., -NH₂, -CH₃) exhibit superior corrosion inhibition by adsorbing onto metal surfaces. The ethyl and 2-methylbenzyl groups in the target compound may balance hydrophobicity and electron donation, though its performance would differ from polyamine derivatives like DETA (diethylenetriamine) .

Coordination Chemistry :

  • Schiff base derivatives of ethane-1,2-diamine (e.g., N,N’-bis(4-chlorobenzylidene)ethane-1,2-diamine) form stable metal complexes with Cu(II) and Co(II), acting as catalysts or antimicrobial agents . The target compound’s reduced form lacks the imine bond required for Schiff base coordination but may still chelate metals through its amine groups.

Toxicity and Solubility :

  • Substituents like 3-fluoro (in ) improve metabolic stability but may increase toxicity. The 2-methyl group in the target compound could reduce oxidative metabolism compared to unsubstituted benzyl analogs.

Q & A

Q. What are the established synthetic routes for N¹-ethyl-N¹-(2-methylbenzyl)ethane-1,2-diamine?

The compound can be synthesized via reductive amination or Schiff base formation followed by reduction. For example:

  • Schiff base method : React ethane-1,2-diamine with 2-methylbenzaldehyde under reflux in ethanol to form a Schiff base intermediate. Reduce the intermediate using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pt) to yield the final product .
  • Reductive alkylation : Use benzylated amines (e.g., 2-methylbenzyl chloride) and ethylamine derivatives in the presence of reducing agents like platinum catalysts under hydrogen gas .

Q. How is the molecular structure of this compound confirmed experimentally?

X-ray crystallography is the gold standard. Key steps include:

  • Crystallization : Grow single crystals in a solvent system (e.g., ethanol/water).
  • Data collection : Use a diffractometer (e.g., Bruker D8) at low temperature (100 K) to minimize thermal motion.
  • Refinement : Process data with SHELX software (e.g., SHELXL for refinement, SHELXS for solution) to resolve bond lengths, angles, and stereochemistry .

Q. What are the critical physical-chemical properties to characterize this compound?

  • Melting/boiling points : Determine via differential scanning calorimetry (DSC) or capillary methods.
  • Solubility : Test in polar (water, ethanol) and nonpolar solvents (ether, dichloromethane) using gravimetric analysis.
  • Volatility : Assess via thermogravimetric analysis (TGA). Note that this compound is volatile at room temperature .

Q. What safety protocols are essential when handling this compound?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and goggles. Use P95 respirators if aerosolization is likely .
  • Ventilation : Operate in a fume hood to avoid inhalation of vapors.
  • Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can side reactions during synthesis be minimized?

  • Optimize stoichiometry : Use a 10% excess of the amine precursor to drive reductive amination to completion .
  • Catalyst selection : Platinum or palladium catalysts reduce undesired byproducts (e.g., over-reduced species) compared to Raney nickel .
  • Temperature control : Maintain reaction temperatures below 80°C to prevent decomposition .

Q. How is structural ambiguity resolved in crystallographic data?

For twinned or low-resolution

  • Twin refinement : Use SHELXL’s TWIN/BASF commands to model twinning fractions.
  • High-resolution datasets : Collect data at synchrotron sources (λ < 1 Å) to improve resolution.
  • Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Q. What role does this compound play in coordination chemistry?

As a bidentate ligand , it coordinates via its two amine groups. Example applications:

  • Metal complexes : React with Co(II) or Cu(II) salts in methanol/water to form octahedral complexes. Monitor ligand substitution via UV-Vis spectroscopy (e.g., d-d transitions at 500–600 nm) .
  • Catalysis : Use its Cu(II) complexes in oxidation reactions (e.g., cyclohexane to cyclohexanol) under mild conditions .

Q. How does N¹-ethyl-N¹-(2-methylbenzyl)ethane-1,2-diamine influence nanomaterial synthesis?

In ZnO nanorod growth:

  • Morphology control : Add the compound (1:1 molar ratio to Zn²⁺) to enhance vertical alignment via amine-ZnO surface interactions.
  • Sensing applications : Tailor nanorod aspect ratios to improve cyclohexane sensor sensitivity (test via I-V characteristics) .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. MS) be resolved?

  • NMR assignment : Use 2D techniques (HSQC, HMBC) to resolve overlapping signals from ethyl and benzyl groups.
  • Mass spectrometry : Compare experimental m/z with theoretical isotopic patterns (e.g., [M+H]⁺ = 221.2).
  • Cross-validation : Correlate with IR data (C-N stretch at ~1100 cm⁻¹) .

Q. What strategies are used to evaluate its bioactivity in cellular models?

  • Cytotoxicity assays : Treat leukemia cells (e.g., K562) with 10–100 µM doses and measure viability via MTT assay.
  • Apoptosis markers : Use flow cytometry with Annexin V/PI staining to quantify cell death pathways.
  • Toxicity controls : Include primary human fibroblasts to assess selectivity .

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